(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-32-23-13-7-12-22(18-23)30-19-21(17-26(30)31)27-28-24-14-5-6-15-25(24)29(27)16-8-11-20-9-3-2-4-10-20/h2-15,18,21H,16-17,19H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKNXSPEOXGMCU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound featuring a unique structure that incorporates a pyrrolidinone core, a benzimidazole moiety, and a methoxyphenyl substituent. The presence of the cinnamyl group enhances its structural diversity and potential biological activities. This article explores the compound's biological activities, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound can be classified as a heterocyclic molecule due to the presence of nitrogen in its structure. Its chemical formula is , and it exhibits significant potential in medicinal chemistry due to its diverse biological activities.
Antimicrobial Activity
Compounds with similar structural motifs to this compound often exhibit antimicrobial properties. Research has shown that benzimidazole derivatives possess broad-spectrum antibacterial and antifungal activities. For instance, a study demonstrated that certain benzimidazole derivatives exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 250 μg/ml depending on the specific derivative tested .
Anticancer Activity
Benzimidazole derivatives have been recognized for their anticancer properties. The introduction of different substituents on the benzimidazole ring can enhance antiproliferative activity against various cancer cell lines. For example, modifications at specific positions on the benzimidazole scaffold have led to compounds with increased potency against breast and colon cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of benzimidazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in various models, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. Key findings include:
| Substituent | Biological Activity | Effectiveness |
|---|---|---|
| Methoxy group | Enhanced solubility and bioavailability | Significant improvement |
| Cinnamyl group | Increased interaction with target enzymes | Potent anticancer activity |
| Benzimidazole moiety | Broad-spectrum antimicrobial effects | Effective against multiple pathogens |
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity using the broth microdilution method. Compounds demonstrated varying degrees of effectiveness against S. aureus and E. coli, with some exhibiting MIC values lower than standard antibiotics .
- Anticancer Research : In vitro studies on cancer cell lines revealed that certain derivatives showed up to 80% inhibition of cell proliferation at low concentrations, highlighting their potential as anticancer agents .
- Inflammatory Response Studies : Research indicated that specific modifications to the benzimidazole core led to significant reductions in pro-inflammatory cytokines in animal models, supporting their use in treating inflammatory conditions .
Scientific Research Applications
The chemical compound (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with a pyrrolidinone core, a benzimidazole moiety, and a methoxyphenyl substituent, with a cinnamyl group that adds to its structural diversity. The compound is classified under heterocyclic compounds due to the presence of nitrogen in its structure. Research indicates that compounds with similar structural motifs often exhibit diverse biological activities.
Potential applications
- Scientific Research The compound is a versatile material used in scientific research.
- Biological Activity Spectrum The biological activity spectrum can be predicted using computational methods like the PASS (Prediction of Activity Spectra for Substances) software, which analyzes structure-activity relationships based on known data from similar compounds.
- Interaction Studies Interaction studies are crucial for understanding how this compound behaves in biological systems, and might include:
- Binding assays to determine its affinity for specific biological targets.
- Cellular assays to assess its effects on cell signaling pathways.
- In vivo studies to evaluate its efficacy and safety in living organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
